

4-(2-Phenoxyethyl)piperidine basic properties

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: 4-(2-Phenoxyethyl)piperidine

CAS No.: 347873-67-0

Cat. No.: B1599640

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Technical Monograph: **4-(2-Phenoxyethyl)piperidine**

Content Type: Technical Reference Guide Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers Version: 1.0

Part 1: Executive Summary

4-(2-Phenoxyethyl)piperidine is a versatile secondary amine scaffold extensively utilized in medicinal chemistry as a pharmacophore for G-protein coupled receptor (GPCR) ligands and enzyme inhibitors. Characterized by a flexible ethyl linker connecting a basic piperidine ring to a lipophilic phenyl ether, this motif is critical in the design of neuroactive agents, particularly Acetylcholinesterase (AChE) inhibitors and NMDA receptor antagonists.

This guide provides a definitive technical profile of the compound, detailing its physicochemical properties, validated synthetic routes, and application in structure-activity relationship (SAR) studies.

Part 2: Chemical Identity & Physicochemical Profile

The compound exists as a free base (viscous oil/low-melting solid) or as a stable hydrochloride salt. The basic nitrogen allows for facile derivatization, while the phenoxyethyl tail provides hydrophobic binding interactions.

Table 1: Chemical Identifiers

Property	Detail
IUPAC Name	4-(2-Phenoxyethyl)piperidine
CAS Number (Free Base)	347873-67-0
CAS Number (HCl Salt)	252918-95-9
Molecular Formula	C ₁₃ H ₁₉ NO
Molecular Weight	205.30 g/mol (Free Base) / 241.76 g/mol (HCl)
SMILES	<chem>C1CNCCC1CCOC2=CC=CC=C2</chem>
InChI Key	ZTDUIZMJYASLKV-UHFFFAOYSA-N

Table 2: Physicochemical Properties

Parameter	Value (Approx/Predicted)	Context
LogP (Octanol/Water)	2.6 ± 0.3	Moderate lipophilicity; CNS penetrant.
pKa (Conjugate Acid)	10.1 - 10.5	Typical for 4-substituted piperidines; highly ionized at physiological pH.
Boiling Point	320°C (760 mmHg)	High boiling point due to polarity/MW.
Solubility	DMSO, Methanol, DCM	Free base is insoluble in water; HCl salt is water-soluble.
H-Bond Donors/Acceptors	1 / 2	Nitrogen acts as both donor/acceptor; Ether oxygen is acceptor.

Part 3: Synthetic Methodologies

Two primary routes are recommended depending on scale and available starting materials. The Mitsunobu Reaction is preferred for research-scale synthesis due to mild conditions, while Nucleophilic Substitution (S_N2) is favored for process scale-up.

Route A: Mitsunobu Coupling (Research Scale)

This route couples commercially available 4-piperidineethanol with phenol using triphenylphosphine (PPh_3) and a dialkyl azodicarboxylate (DIAD/DEAD).

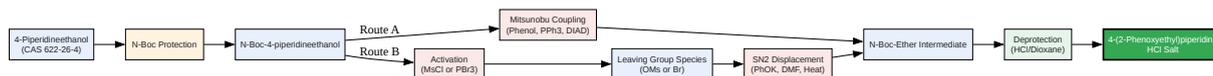
- Mechanism: Activation of the primary alcohol by the betaine intermediate followed by $\text{S}_{\text{N}}2$ displacement by the phenoxide.
- Protocol:
 - Protection: (Optional but recommended) Protect the secondary amine of 4-piperidineethanol with Boc anhydride (Boc_2O) to prevent N-alkylation side reactions, yielding N-Boc-4-piperidineethanol.
 - Coupling: Dissolve N-Boc-4-piperidineethanol (1.0 eq), Phenol (1.1 eq), and PPh_3 (1.2 eq) in anhydrous THF at 0°C .
 - Addition: Dropwise add DIAD (1.2 eq) over 30 minutes. Stir at RT for 12–16 hours.
 - Deprotection: Treat the intermediate with 4M HCl in dioxane to remove the Boc group.
 - Workup: Basify with NaOH, extract with DCM, and purify via flash chromatography.

Route B: Nucleophilic Substitution (Scale-Up)

This route involves the alkylation of phenol with an activated alkyl halide derived from the piperidine scaffold.

- Protocol:
 - Activation: Convert N-Boc-4-piperidineethanol to the corresponding mesylate (MsCl , Et_3N) or bromide (CBr_4 , PPh_3).
 - Etherification: React the activated intermediate with Potassium Phenoxide (PhOK) in DMF or Acetonitrile at $60\text{--}80^\circ\text{C}$.
 - Deprotection: Acidic cleavage of the Boc group yields the target HCl salt.

Visualizing the Synthetic Logic



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Caption: Dual synthetic pathways for **4-(2-Phenoxyethyl)piperidine** demonstrating convergent strategies.

Part 4: Pharmacological Relevance

The **4-(2-phenoxyethyl)piperidine** moiety serves as a "privileged structure" in drug design, often functioning as a linker that spans dual binding sites in enzymes or receptors.

Acetylcholinesterase (AChE) Inhibitors

In the development of anti-Alzheimer's drugs, this scaffold is used to design Dual Binding Site Inhibitors.

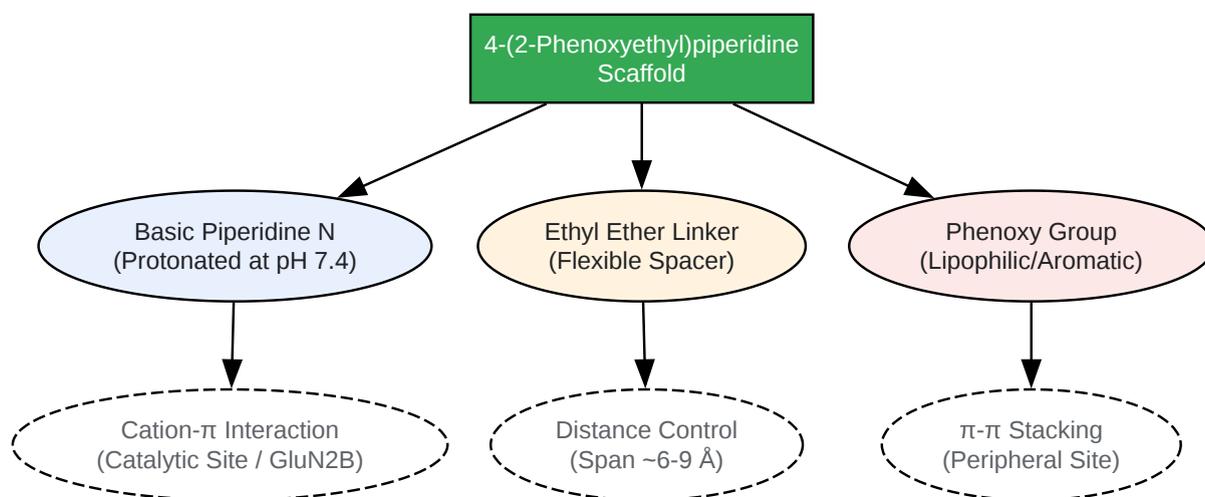
- Mechanism: The piperidine nitrogen binds to the Catalytic Anionic Site (CAS) of AChE, while the phenoxyethyl group extends to interact with the Peripheral Anionic Site (PAS) via π - π stacking with tryptophan residues (e.g., Trp286).
- Significance: Dual binding prevents the aggregation of amyloid-beta ($A\beta$) peptides, which is accelerated by the PAS of AChE.

NMDA Receptor Antagonists

The structure mimics the pharmacophore of Ifenprodil, a GluN2B-selective NMDA antagonist.

- SAR Insight: The distance between the basic nitrogen and the aromatic ring (provided by the ethyl-ether linker) is optimal for fitting into the GluN2B subunit allosteric pocket, offering neuroprotection without the psychotomimetic side effects of channel blockers.

Pharmacophore Diagram



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Caption: Pharmacophore dissection illustrating key binding interactions in AChE and NMDA targets.

Part 5: Analytical Characterization

To validate the identity of synthesized **4-(2-phenoxyethyl)piperidine**, the following spectral data is expected.

- ^1H NMR (CDCl_3 , 400 MHz):
 - δ 7.2–6.9 ppm (m, 5H): Aromatic protons (Phenoxy group).
 - δ 4.0 ppm (t, 2H): O-CH₂-CH₂ (Diagnostic triplet, deshielded by oxygen).
 - δ 3.1 ppm (m, 2H): Piperidine C2/C6 equatorial protons.
 - δ 2.6 ppm (m, 2H): Piperidine C2/C6 axial protons.
 - δ 1.7 ppm (q, 2H): O-CH₂-CH₂- (Linker methylene).
 - δ 1.2–1.8 ppm (m, 5H): Piperidine C3/C5/C4 protons.

- Mass Spectrometry (ESI+):
 - [M+H]⁺: Calculated 206.15; Observed ~206.2.[1]

Part 6: Safety & Handling

Hazard Classification: Corrosive, Irritant.

- Skin/Eye: Causes severe skin burns and eye damage (Category 1B).[2] The basic nitrogen and lipophilic nature facilitate tissue penetration.
- Handling:
 - Use FKM/Viton gloves (Nitrile may degrade upon prolonged exposure to amines).
 - Work within a fume hood to avoid inhalation of vapors.
 - Store under inert atmosphere (Argon/Nitrogen) to prevent oxidation or carbonate formation (absorbs CO₂ from air).

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